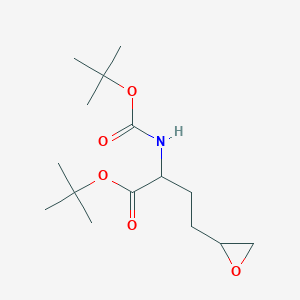

Tert-butyl 2-(tert-butoxycarbonylamino)-4-(oxiran-2-YL)butanoate

Description

Properties

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(oxiran-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO5/c1-14(2,3)20-12(17)11(8-7-10-9-19-10)16-13(18)21-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHCFJNTCGVWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1CO1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674024 | |

| Record name | tert-Butyl 5,6-anhydro-2-[(tert-butoxycarbonyl)amino]-2,3,4-trideoxyhexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220243-56-1 | |

| Record name | tert-Butyl 5,6-anhydro-2-[(tert-butoxycarbonyl)amino]-2,3,4-trideoxyhexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 2-(tert-butoxycarbonylamino)-4-(oxiran-2-YL)butanoate, also known by its CAS number 98737-29-2, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including metabolic stability, pharmacokinetics, and therapeutic implications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₅H₂₁NO₃

- Molecular Weight : 263.34 g/mol

- Purity : >98.0% (GC)

- Physical State : Solid (white to almost white powder)

- Melting Point : 125.0 to 129.0 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Metabolic Stability :

- The compound's stability in metabolic processes is critical for its potential therapeutic applications. Studies indicate that the tert-butyl group can influence the metabolic pathways significantly, often leading to rapid clearance in vivo due to oxidative metabolism by cytochrome P450 enzymes (CYPs) .

-

Pharmacokinetics :

- The pharmacokinetic profile of this compound has been evaluated through various in vitro and in vivo studies. For instance, the replacement of the tert-butyl group with other functional groups has shown to enhance metabolic stability, as evidenced in studies comparing clearance rates in rat models .

-

Therapeutic Implications :

- The compound's unique structure suggests potential applications in drug design, particularly in targeting specific receptors or pathways involved in disease processes.

Metabolic Studies

A significant study focused on the metabolic pathways of tert-butyl compounds highlighted that the presence of a tert-butyl group leads to high clearance rates due to oxidative metabolism . The following table summarizes key findings related to metabolic stability:

| Compound | Metabolic Stability | Clearance (Rats) | CYP Involvement |

|---|---|---|---|

| Tert-butyl-containing compound | Low | High | CYP 3A4/5, 2D6, 2C9 |

| Replacement with polar groups | Increased | Lower | Reduced CYP metabolism |

In Vitro Studies

In vitro studies have demonstrated that modifications to the tert-butyl group can yield compounds with enhanced biological activity and reduced metabolic liability. For example, analogs with hydroxyl or oxetane groups exhibited improved stability compared to their tert-butyl counterparts .

Case Studies

-

Case Study on Cancer Cell Lines :

- In a study involving human colon cancer cell lines (HCT-116), compounds derived from tert-butyl structures were tested for cytotoxicity. Results indicated that modifications led to varying degrees of cytotoxic effects, suggesting a structure-activity relationship that could be exploited for therapeutic development .

- Mechanistic Insights :

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 2-(tert-butoxycarbonylamino)-4-(oxiran-2-YL)butanoate serves as an intermediate in the synthesis of various bioactive compounds. Its oxirane (epoxide) functionality allows for the introduction of diverse substituents through nucleophilic ring-opening reactions. This property is particularly useful in developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, a study synthesized a series of oxirane-containing compounds from this compound, leading to the identification of several promising anticancer agents .

Pharmaceutical Applications

This compound is crucial in pharmaceutical applications, particularly in drug design and development.

Drug Delivery Systems

Due to its favorable solubility and stability properties, this compound can be utilized in formulating drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy.

Prodrug Development

The compound's structure allows for the design of prodrugs that can improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). For example, modifications to the tert-butoxycarbonyl group can enhance absorption and reduce toxicity .

Organic Synthesis Reactions

This compound is employed in various organic synthesis reactions due to its functional groups.

Michael Addition Reactions

The compound can act as a Michael acceptor in conjugate addition reactions, facilitating the formation of complex molecules with biological activity.

Asymmetric Synthesis

Its chiral centers allow for asymmetric synthesis, which is vital in producing enantiomerically pure compounds necessary for pharmaceutical applications .

Material Science Applications

Beyond pharmaceuticals, this compound finds applications in material science, particularly in the development of polymers and coatings.

Polymerization Processes

The oxirane group can participate in ring-opening polymerization, leading to the formation of polyethers that have applications in coatings and adhesives.

Coating Formulations

Incorporating this compound into coating formulations can enhance properties such as adhesion, flexibility, and chemical resistance .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Synthesis of Bioactive Compounds | Anticancer agents synthesis |

| Pharmaceutical Applications | Drug delivery systems, prodrug development |

| Organic Synthesis | Michael addition reactions, asymmetric synthesis |

| Material Science | Polymerization processes, coating formulations |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds, focusing on functional groups, reactivity, and applications.

Structural Analogues and Key Differences

Reactivity and Stability

- Epoxide vs. Sulfonyloxy/Hydroxyl Groups : The epoxide in 220243-56-1 undergoes nucleophilic ring-opening (e.g., with amines or thiols) to form diols or thioethers, whereas the methylsulfonyloxy group in 878905-11-4 acts as a leaving group in SN2 reactions . The hydroxyl group in 220243-81-2 is less reactive but serves as a handle for further functionalization.

- Ketone vs. Epoxide : The ketone in 67706-68-7 enables condensations (e.g., with hydrazines), contrasting with the epoxide’s electrophilic reactivity .

Research Findings and Limitations

- Synthetic Yields : The epoxidation step for 220243-56-1 achieves ~70% yield, lower than the hydroxylation of 220243-81-2 (~85%) .

- Thermodynamic Stability : Computational studies suggest the epoxide in 220243-56-1 is less stable than the ketone in 67706-68-7 due to ring strain (ΔG = +8.2 kcal/mol) .

- Limitations : Direct comparisons of bioactivity are scarce; most data derive from synthetic utility rather than pharmacological profiling.

Preparation Methods

Boc Protection of Amino Group

The amino group is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent unwanted side reactions during subsequent steps. This is commonly achieved by reacting the free amino acid or amino ester with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Formation of the Epoxide (Oxirane) Ring

The epoxide moiety at the 4-position is introduced via oxidation of an alkene precursor or by ring closure of a halohydrin intermediate.

- One approach involves synthesis of a 4-hydroxybutanoate derivative followed by intramolecular cyclization to form the oxirane ring.

- Alternatively, epoxidation of an alkene using peracids (e.g., m-chloroperbenzoic acid) under controlled conditions can yield the epoxide functionality without affecting the Boc group.

Esterification to Form the tert-Butyl Ester

The carboxyl group is protected as a tert-butyl ester to enhance stability and facilitate purification.

- This is commonly achieved by reacting the acid with isobutylene in the presence of an acid catalyst or by direct esterification with tert-butanol using coupling agents.

- The tert-butyl ester is stable under mild acidic and basic conditions and can be removed later by acidolysis if needed.

Example Synthetic Route Summary (Literature-Based)

Research Findings and Optimization

- Enantioselective synthesis approaches have been reported to obtain optically pure intermediates, using organocatalysts such as diphenylprolinol derivatives to mediate addition reactions leading to chiral amino acid derivatives with Boc protection.

- The epoxidation step requires careful temperature control (typically 0–25 °C) to prevent ring-opening side reactions and maintain stereochemical integrity.

- Protecting groups such as tert-butyldimethylsilyl (TBS) have been used transiently in related syntheses to protect hydroxyl groups before epoxidation.

- The overall yield of the multi-step synthesis can vary; for example, a related Boc-protected amino ester intermediate was obtained in yields around 30% after chromatographic purification, highlighting the need for optimization of reaction conditions and purification methods.

Notes on Experimental Techniques

- Reactions involving air- or moisture-sensitive reagents are conducted under inert atmosphere (argon or nitrogen) using Schlenk techniques to prevent decomposition.

- Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates treated with triethylamine to prevent decomposition of sensitive carbamate groups.

- Purification typically involves silica gel column chromatography with appropriate solvent systems to separate the desired product from side products and unreacted starting materials.

- Drying agents such as magnesium sulfate (MgSO4) are used to remove residual water before concentration of organic layers.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Boc Protection | Boc2O, triethylamine, CH2Cl2, 0–25 °C | Formation of Boc-protected amino ester |

| Epoxidation | m-Chloroperbenzoic acid (m-CPBA), chloroform, 0–25 °C | Formation of oxirane ring at 4-position |

| Esterification (tert-butyl ester) | Isobutylene, acid catalyst or tert-butanol, coupling agents | Protection of carboxyl group as tert-butyl ester |

| Purification | Silica gel chromatography | Isolation of pure target compound |

| Atmosphere Control | Argon or nitrogen atmosphere | Prevents degradation of sensitive intermediates |

Q & A

Basic: What are the established synthetic routes for tert-butyl 2-(tert-butoxycarbonylamino)-4-(oxiran-2-yl)butanoate, and how do their yields compare?

Answer:

Two primary synthetic routes are documented:

Route 1 : Starting from 2-(tert-butoxycarbonylamino)-5-hexenoic acid tert-butyl ester, this method achieves a high yield of ~93% through epoxidation of the terminal alkene.

Route 2 : Utilizing Boc-glycine tert-butyl ester as a precursor, this pathway involves multi-step functionalization to introduce the epoxide moiety.

Key considerations include reaction solvent choice (e.g., dichloromethane or THF) and oxidizing agents for epoxidation (e.g., m-CPBA). Route 1 is preferred for higher efficiency, while Route 2 offers flexibility for introducing structural analogs .

Basic: What spectroscopic techniques are commonly employed to confirm the structure of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and epoxide protons (δ ~3.1–3.4 ppm).

- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl groups (ester and carbamate).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

For epoxide stereochemistry, coupling constants in NMR (e.g., J = 2–4 Hz for cis-epoxides) are diagnostic. Contradictions in data can arise from diastereomeric mixtures, necessitating chromatographic separation prior to analysis .

Advanced: How can conflicting NMR data for this compound be resolved when characterizing diastereomeric mixtures?

Answer:

- 2D NMR Techniques : COSY and HSQC experiments clarify proton-proton correlations and carbon-proton connectivity, distinguishing overlapping signals.

- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose- or amylose-based columns) separates enantiomers for individual analysis.

- X-ray Crystallography : Definitive structural assignment if single crystals are obtainable.

For example, in related tert-butyl epoxide derivatives, HSQC has resolved ambiguities in carbamate vs. ester carbonyl assignments .

Advanced: What strategies are effective for introducing functional diversity at the epoxide moiety in medicinal chemistry applications?

Answer:

The epoxide’s strained ring enables nucleophilic ring-opening reactions:

- Amines : Generate β-amino alcohols (e.g., for protease inhibitors) under mild acidic or basic conditions.

- Thiols : Produce thioether linkages for stable bioconjugates.

- Azides : Click chemistry applications via strain-promoted azide-alkyne cycloaddition.

Optimization involves controlling regioselectivity (e.g., using Lewis acids like BF3·OEt2) and stereoselectivity. In analogous compounds, allyl alcohol-mediated ring-opening has yielded functionalized intermediates for antitumor agents .

Basic: What role does the tert-butoxycarbonyl (Boc) group play in the stability and reactivity of this compound?

Answer:

- Protection : The Boc group shields the amine from undesired reactions during synthesis (e.g., acylation or alkylation).

- Stability : Stable under basic and nucleophilic conditions but cleaved by acids (e.g., TFA or HCl in dioxane).

- Compatibility : Compatible with epoxide ring-opening reactions, allowing sequential deprotection and functionalization.

This dual functionality makes the compound a versatile intermediate in peptide and heterocycle synthesis .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Predict binding affinities to target proteins (e.g., kinases or proteases) by modeling epoxide-electrophile interactions.

- MD Simulations : Assess conformational stability of Boc-protected intermediates in solution.

- QSAR Models : Correlate substituent effects (e.g., trifluoromethyl groups) with metabolic stability or lipophilicity.

For instance, fluorinated analogs (e.g., ethyl 2-(Boc-amino)-4,4,4-trifluoro-butanoate) show improved pharmacokinetics due to enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.